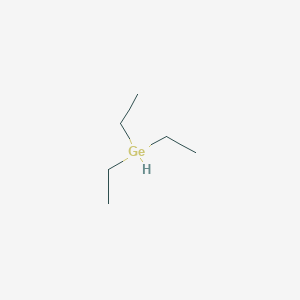

Germane, triethyl-

Vue d'ensemble

Description

Synthesis Analysis

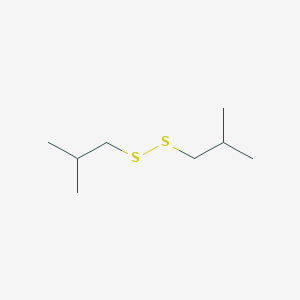

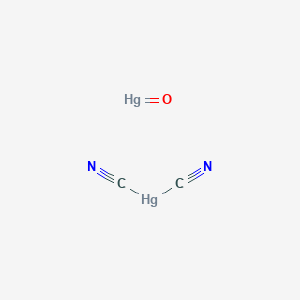

The synthesis of triethylgermane and related compounds involves intricate procedures that yield complex organometallic structures. For example, compounds like tris[2-(dimethylamino)phenyl]silane and -germane compounds have been synthesized and characterized, demonstrating the encapsulation of hydrogen atoms bonded to silicon and germanium, resulting in shorter Si−H and Ge−H bonds (Kawachi, Tanaka, & Tamao, 1997). Similarly, tris[(2-alkoxymethyl)phenyl]germanes and tris[(2-methylthiomethyl)phenyl]germane have been prepared, with structures indicating hexavalent and heptavalent germanium atoms due to dative bonding (Takeuchi et al., 1998).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in elucidating the molecular structure of triethylgermane derivatives. Studies such as those by Kawachi et al. (1997) and Takeuchi et al. (1998) provide insights into the geometric configuration of germane compounds, highlighting the influence of substituents on the central germanium atom's coordination environment.

Chemical Reactions and Properties

Triethylgermane participates in various chemical reactions, demonstrating its versatility in organometallic chemistry. For instance, intra- and intermolecular metallotropic rearrangements in triethyl(acetylacetonato)germane have been observed, showcasing the compound's dynamic behavior in different chemical environments (Kalikhman et al., 1977).

Physical Properties Analysis

The physical properties of triethylgermane and its derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of substituents attached to the germanium atom. These properties are crucial for determining the compound's suitability for various applications in chemical syntheses and reactions.

Chemical Properties Analysis

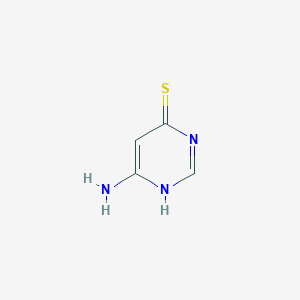

The chemical properties of triethylgermane, including reactivity, stability, and susceptibility to various chemical transformations, are essential for its application in organic synthesis and material science. The compound's ability to undergo reactions such as hydrogermylation, as well as its role in the formation of germanes and germanethiones, underscores its significance in the development of new materials and catalysts (Pelzer et al., 2017).

Applications De Recherche Scientifique

One related compound, Triethyl Orthoformate, is used in one-pot reactions with amines. These reactions are valuable and efficient for carrying out two-, three-, or four-component organic reactions . This method offers advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .

-

Organic Transformations Alkyl orthoesters, which are similar to “Germane, triethyl-”, are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . They are used in different branches of science, such as polymers, liquid-crystalline compounds, biochemistry, medicine, medicinal organic chemistry, inorganic chemistry, organometallic chemistry, dynamic covalent chemistry, supramolecular chemistry, and crystal structure analysis .

-

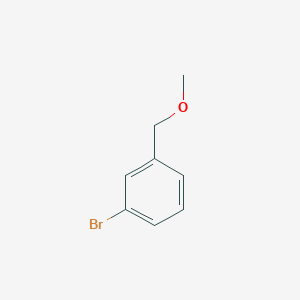

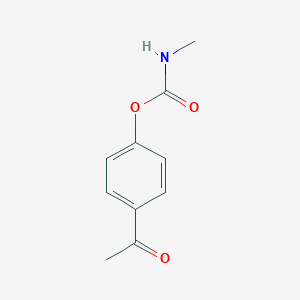

Suzuki–Miyaura Cross-Coupling Reaction The Suzuki–Miyaura cross-coupling reaction (SMR) is a widely used method that provides a practical synthetic route for the direct formation of carbon–carbon bonds . This method has found considerable academic and industrial use for the production of polymers, fine chemicals, and materials, in addition to total synthesis and pharmaceuticals .

-

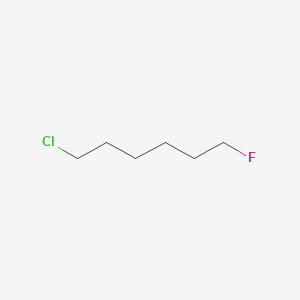

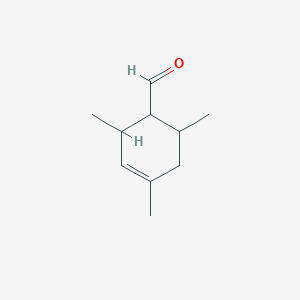

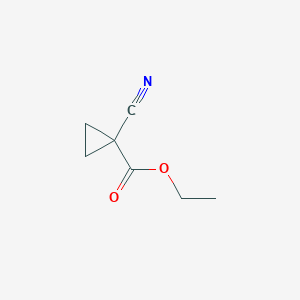

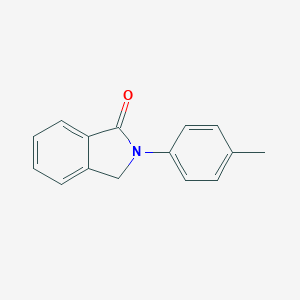

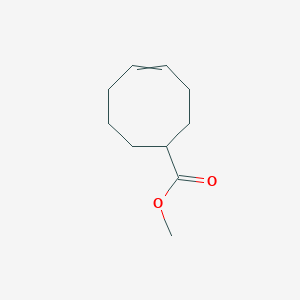

Synthesis of Saturated Carbo- and Heterocyclic Germanes A catalytic approach of synthesizing the cis-selective saturated carbo- and heterocyclic germanium compounds (3D framework) is reported via the hydrogenation of readily accessible aromatic germanes (2D framework) . Among the numerous catalysts tested, Nishimura’s catalyst (Rh2O3/PtO2·H2O) exhibited the best hydrogenation reactivity with an isolated yield of up to 96% . A broad range of substrates including the synthesis of unprecedented saturated heterocyclic germanes was explored . This selective hydrogenation strategy could tolerate several functional groups such as −CF3, −OR, −F, −Bpin, and −SiR3 groups . The synthesized products demonstrated the applications in coupling reactions including the newly developed strategy of aza-Giese-type addition reaction (C−N bond formation) from the saturated cyclic germane product .

-

Dehydration of Natural Gas Triethylene glycol, a compound similar to “Germane, triethyl-”, is used by the oil and gas industry to “dehydrate” natural gas . It may also be used to dehydrate other gases, including CO2, H2S, and other oxygenated gases . It is necessary to dry natural gas to a certain point, as humidity in natural gas can cause pipelines to freeze, and create other problems for end users of the natural gas .

Orientations Futures

Propriétés

IUPAC Name |

triethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLGQZPDSQYFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[GeH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylgermane | |

CAS RN |

1188-14-3 | |

| Record name | Germane, triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

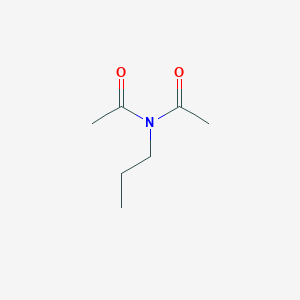

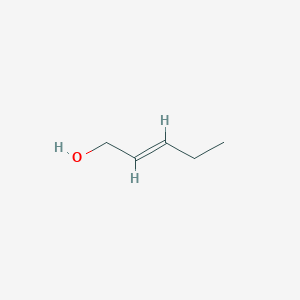

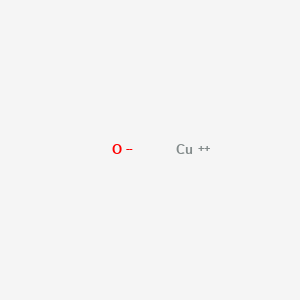

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.